molecular formula C19H26F2N2O2 B15121319 4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine

4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine

Cat. No.: B15121319
M. Wt: 352.4 g/mol
InChI Key: AREYDOKMUSYOAM-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine is a synthetic organic compound characterized by the presence of two fluorine atoms on the piperidine ring and a phenoxyethyl group attached to the piperidine carbonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is attached through a nucleophilic substitution reaction, where the phenoxyethyl halide reacts with the piperidine derivative.

    Formation of the Carbonyl Group: The carbonyl group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorine atoms and phenoxyethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and phenoxyethyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: A simpler analog without the phenoxyethyl and carbonyl groups.

    1-(2-Phenoxyethyl)piperidine: Lacks the fluorine atoms but contains the phenoxyethyl group.

    4-Carbonylpiperidine: Contains the carbonyl group but lacks the fluorine atoms and phenoxyethyl group.

Uniqueness

4,4-Difluoro-1-[1-(2-phenoxyethyl)piperidine-4-carbonyl]piperidine is unique due to the combination of fluorine atoms, phenoxyethyl group, and carbonyl functionality. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C19H26F2N2O2

Molecular Weight

352.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(2-phenoxyethyl)piperidin-4-yl]methanone

InChI

InChI=1S/C19H26F2N2O2/c20-19(21)8-12-23(13-9-19)18(24)16-6-10-22(11-7-16)14-15-25-17-4-2-1-3-5-17/h1-5,16H,6-15H2

InChI Key

AREYDOKMUSYOAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CCOC3=CC=CC=C3

Origin of Product

United States

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